molecular formula C24H23N7 B11677945 4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11677945
M. Wt: 409.5 g/mol
InChI Key: CXXZKFBJSXLZTI-KOEQRZSOSA-N
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Description

4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with a naphthylmethylidene hydrazine group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the hydrazone: The reaction between naphthaldehyde and hydrazine hydrate forms the naphthylmethylidene hydrazine intermediate.

    Cyclization: The intermediate undergoes cyclization with cyanuric chloride to form the triazine ring.

    Substitution: The triazine ring is then substituted with phenyl and pyrrolidine groups under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy compounds.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially yielding amines or hydrazines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or dyes, due to its stable triazine core and the possibility of multiple substitutions.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The triazine ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-ethylamine: A simpler compound with a naphthalene ring and an ethylamine group.

    2-(Naphthalen-2-yl)ethane-1-thiol: Contains a naphthalene ring and a thiol group.

    Indole derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities.

Uniqueness

4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring with a naphthylmethylidene hydrazine group, a phenyl group, and a pyrrolidine ring. This structure provides a high degree of chemical versatility and potential for various functionalizations, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C24H23N7

Molecular Weight

409.5 g/mol

IUPAC Name

2-N-[(E)-naphthalen-2-ylmethylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H23N7/c1-2-10-21(11-3-1)26-22-27-23(29-24(28-22)31-14-6-7-15-31)30-25-17-18-12-13-19-8-4-5-9-20(19)16-18/h1-5,8-13,16-17H,6-7,14-15H2,(H2,26,27,28,29,30)/b25-17+

InChI Key

CXXZKFBJSXLZTI-KOEQRZSOSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5

Origin of Product

United States

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